Cas no 1805322-34-2 (3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide)

3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide 化学的及び物理的性質
名前と識別子
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- 3-(difluoromethyl)-2-hydroxypyridine-4-sulfonamide
- 3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide
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- インチ: 1S/C6H6F2N2O3S/c7-5(8)4-3(14(9,12)13)1-2-10-6(4)11/h1-2,5H,(H,10,11)(H2,9,12,13)
- InChIKey: NXVPNWYSRJARKM-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CNC(C=1C(F)F)=O)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 419
- トポロジー分子極性表面積: 97.6
- 疎水性パラメータ計算基準値(XlogP): -0.9
3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024004078-1g |
3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide |
1805322-34-2 | 97% | 1g |
$1,764.00 | 2022-04-01 | |
Alichem | A024004078-250mg |
3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide |
1805322-34-2 | 97% | 250mg |
$666.40 | 2022-04-01 | |
Alichem | A024004078-500mg |
3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide |
1805322-34-2 | 97% | 500mg |
$1,078.00 | 2022-04-01 |
3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide 関連文献
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamideに関する追加情報
3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide: A Comprehensive Overview of Its Properties and Applications
The chemical compound 3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide (CAS No. 1805322-34-2) has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This difluoromethyl-substituted pyridine sulfonamide derivative represents an important class of heterocyclic compounds that combine the beneficial properties of both pyridine and sulfonamide moieties. Researchers have been particularly interested in exploring its structure-activity relationships and potential as a building block for more complex molecular architectures.
From a chemical perspective, 3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide exhibits several noteworthy characteristics. The presence of both difluoromethyl and hydroxyl groups on the pyridine ring creates interesting electronic effects that influence its reactivity. The sulfonamide functionality at the 4-position adds another dimension to its chemical behavior, making it a versatile intermediate for further derivatization. These structural elements contribute to its moderate polarity and influence its solubility profile in various organic solvents.
The synthesis of 3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide typically involves multi-step procedures that carefully control the introduction of each functional group. Modern synthetic approaches often employ transition metal-catalyzed reactions or organofluorine chemistry techniques to install the difluoromethyl group with high efficiency. Recent advancements in green chemistry have also led to the development of more sustainable routes for producing this compound, addressing growing concerns about environmental impact in chemical manufacturing.
In pharmaceutical research, 3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide has shown promise as a potential scaffold for drug discovery. The sulfonamide group is known to interact with various biological targets, while the difluoromethyl moiety can enhance metabolic stability and influence pharmacokinetic properties. Several research groups are investigating its incorporation into molecules targeting enzyme inhibition, particularly in areas such as anti-inflammatory and antimicrobial applications. These studies often focus on optimizing the compound's bioavailability and target selectivity.
Beyond pharmaceutical applications, 3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide has found utility in materials science. Its ability to form hydrogen bonds through both the hydroxyl and sulfonamide groups makes it interesting for designing molecular recognition systems or self-assembled structures. Some researchers have explored its use in creating functional materials with specific optical or electronic properties, capitalizing on the electron-withdrawing nature of the difluoromethyl group.
The analytical characterization of 3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide typically involves a combination of techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for confirming the structure, with characteristic signals for the pyridine ring protons, difluoromethyl group, and hydroxyl proton. Mass spectrometry provides confirmation of the molecular weight, while infrared spectroscopy can identify key functional groups through their vibrational modes. High-performance liquid chromatography (HPLC) methods have been developed to assess the purity of this compound, which is crucial for research applications.
Recent trends in chemical research have highlighted the importance of fluorinated building blocks like 3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide. The incorporation of fluorine atoms into organic molecules continues to be a major focus due to the unique properties they impart. This has led to increased demand for reliable synthetic methods and thorough characterization data for such compounds. Many researchers are particularly interested in understanding how the difluoromethyl group affects the overall molecular properties compared to other fluorinated substituents.
From a safety and handling perspective, standard laboratory precautions are recommended when working with 3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide. While not classified as highly hazardous, proper personal protective equipment should be used, including gloves and eye protection. The compound should be stored in a cool, dry place, protected from moisture and light to maintain stability. Material safety data sheets should always be consulted before handling any chemical substance.
The commercial availability of 3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide has improved in recent years as its potential applications have become more apparent. Several specialty chemical suppliers now offer this compound in various quantities, with different purity grades available depending on the intended use. Prices can vary significantly based on purity, quantity, and supplier, reflecting the specialized nature of this chemical. Researchers are advised to compare specifications carefully when sourcing this material for their work.
Looking to the future, 3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide is likely to see continued interest from both academic and industrial researchers. Its combination of interesting structural features and functional groups makes it a valuable building block for exploring new chemical space. Ongoing developments in medicinal chemistry, materials science, and catalysis may reveal additional applications for this versatile compound. As synthetic methods become more efficient and sustainable, we can expect to see broader adoption of this and related fluorinated pyridine derivatives in various fields of research and development.
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